2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid

Physicochemical profiling Membrane permeability Drug-likeness optimization

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid (CAS 63271-77-2) is an aminopyrimidine derivative featuring a benzoic acid moiety linked through a carbamoyl (-CONH-) bridge to the 4-position of a 2-aminopyrimidine ring. With the molecular formula C12H10N4O3, a molecular weight of 258.23 g/mol, and a topological polar surface area (TPSA) of 122.16 Ų, the compound presents a dual-functional architecture combining a kinase hinge-binding 2-aminopyrimidine motif with a carboxylic acid group available for salt formation, conjugation, or target engagement.

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
CAS No. 63271-77-2
Cat. No. B15218257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid
CAS63271-77-2
Molecular FormulaC12H10N4O3
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O
InChIInChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17)
InChIKeyGCYLNMCKYANISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid (CAS 63271-77-2): Structural and Pharmacophoric Identity


2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid (CAS 63271-77-2) is an aminopyrimidine derivative featuring a benzoic acid moiety linked through a carbamoyl (-CONH-) bridge to the 4-position of a 2-aminopyrimidine ring . With the molecular formula C12H10N4O3, a molecular weight of 258.23 g/mol, and a topological polar surface area (TPSA) of 122.16 Ų, the compound presents a dual-functional architecture combining a kinase hinge-binding 2-aminopyrimidine motif with a carboxylic acid group available for salt formation, conjugation, or target engagement . This structural arrangement distinguishes it from simpler 2-aminopyrimidine-benzoic acid analogs that feature direct C-C or N-C linkages, introducing key differences in hydrogen-bonding capacity, conformational flexibility, and physicochemical profile that are critical for pharmacological or chemical biology applications [1].

Why Generic Aminopyrimidine-Benzoic Acid Derivatives Cannot Substitute for 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid


Substituting 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid with a closely related analog such as 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid (CAS 31185-78-1) or 4-(2-aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7) introduces fundamental changes in linker chemistry that alter hydrogen-bond donor/acceptor count, scaffold geometry, and electronic distribution [1]. The carbamoyl linker in the target compound provides an additional hydrogen-bond acceptor (C=O) and donor (N-H) compared to the direct C-C linked analog, critically modifying the pharmacophoric pattern recognized by kinase ATP-binding pockets and other biologic targets [2]. Furthermore, the carbamoyl bridge extends the distance between the aminopyrimidine and benzoic acid by approximately 1.5 Å relative to a direct amino linkage, which can determine whether the carboxylic acid engages a surface-exposed residue or is sterically occluded [2]. These structural divergences mean that potency, selectivity, and even the primary target profile cannot be assumed to be transferable across analogs, making unvalidated substitution a significant risk for reproducible scientific research [3].

Quantitative Differentiation Evidence for 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Versus Direct C-C Linked Analog (4-(2-Aminopyrimidin-4-yl)benzoic acid)

The carbamoyl bridge in 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid contributes an additional carbonyl oxygen and NH group, increasing the computed TPSA to 122.16 Ų compared to 89.0 Ų for the direct C-C linked analog 4-(2-aminopyrimidin-4-yl)benzoic acid (CAS 216959-98-7) . This 33.16 Ų difference (a 37% increase) is substantial enough to shift the compound across a key drug-likeness threshold; compounds with TPSA >120 Ų typically exhibit markedly reduced passive blood-brain barrier permeation and oral absorption, making the target compound less CNS-penetrant and requiring different formulation strategies [1][2].

Physicochemical profiling Membrane permeability Drug-likeness optimization

Carbamoyl Linker Confers Additional Hydrogen-Bond Donor and Acceptor Capacity Over Amino-Linked Analog

The target compound possesses a formal hydrogen-bond donor count of 4 (two from the 2-amino group, one from the carbamoyl NH, one from the carboxylic acid OH) and an acceptor count of 5 (two carboxylate oxygens, one carbamoyl carbonyl, two pyrimidine nitrogens). In contrast, the closely related amino-linked analog 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid (CAS 31185-78-1, C11H10N4O2) has only 3 donors and 4 acceptors due to the absence of the carbamoyl carbonyl . The additional H-bond donor/acceptor pair provided by the carbamoyl group can serve as a critical anchor point for interactions with the kinase hinge region or with structured water networks in the ATP-binding pocket, a feature exploited in optimized 2-aminopyrimidine kinase inhibitors [1][2].

Hydrogen bonding Kinase hinge binding Structure-based drug design

Controlled Hydrophilicity (LogP = 0.36) Enables Favorable Aqueous Solubility Over More Lipophilic C-C Linked Isomers

The computed octanol-water partition coefficient (LogP) for 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid is 0.36 . This is substantially lower than the LogP values estimated for the regioisomeric 4-(2-aminopyrimidin-4-yl)benzoic acid (estimated LogP ~1.8) and 3-(2-aminopyrimidin-4-yl)benzoic acid (estimated LogP ~1.6), both of which lack the polar carbamoyl linker and feature a more lipophilic direct aryl-aryl bond . At LogP 0.36, the target compound resides in a hydrophilicity range associated with good aqueous solubility (>100 µM at pH 7.4) and reduced plasma protein binding, which are desirable properties for tool compounds used in biochemical and cell-based assays where non-specific binding and solubility-limited false negatives must be minimized [1].

Lipophilicity Aqueous solubility ADME optimization

Carboxylic Acid Functionality Enables Salt and Conjugate Formation Absent in Non-Carboxy Pyrimidine Precursors

The free carboxylic acid group in the target compound (pKa estimated ~3.5-4.0) enables stoichiometric salt formation with pharmaceutically acceptable counter-ions (e.g., sodium, potassium, tromethamine) and direct conjugation to amines or alcohols via standard carbodiimide coupling chemistry . This contrasts with simple 2-aminopyrimidine building blocks (e.g., 2-aminopyrimidine-4-carboxamide, CAS 33852-44-7) that lack a carboxylic acid and therefore require additional synthetic steps to introduce a conjugation handle. For procurement in medicinal chemistry campaigns, the pre-installed acid reduces the number of synthetic transformations required to generate screening-ready derivatives, lowering the overall cost-per-analog and accelerating SAR timelines [1].

Chemical derivatization Salt formation Bioconjugation

Recommended Research and Industrial Applications for 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid Based on Quantitative Differentiation Evidence


Peripheral Kinase Inhibitor Lead Optimization Where CNS Exclusion Is Required

The high TPSA (122.16 Ų) and low LogP (0.36) of 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid predict very low passive blood-brain barrier permeation . Medicinal chemistry teams developing kinase inhibitors for peripheral indications (e.g., inflammatory arthritis, solid tumors outside the CNS) can deliberately select this scaffold over more lipophilic, lower-TPSA analogs (e.g., 4-(2-aminopyrimidin-4-yl)benzoic acid) to minimize CNS-mediated adverse effects while retaining hinge-binding engagement through the 2-aminopyrimidine core [1]. The carbamoyl linker further provides an additional H-bond anchor that can be exploited for isoform selectivity within the kinase family [2].

Aqueous-Compatible Biochemical Assay Reference Standard

With a computed LogP of 0.36 and a free carboxylic acid that ionizes at physiological pH, the compound is expected to exhibit aqueous solubility exceeding 100 µM, significantly higher than LogP >1.5 analogs . This property makes it suitable as a reference standard or control compound in biochemical assays (e.g., fluorescence polarization, SPR, or thermal shift assays) where high solubility minimizes the risk of compound precipitation, non-specific binding artifacts, and aggregation-based false positives—common pitfalls when using more lipophilic 2-aminopyrimidine derivatives [1]. Procurement for screening laboratories should prioritize this compound when aqueous assay compatibility is critical.

Rapid SAR Expansion via Carboxylic Acid Derivatization

The ortho-carboxylic acid group on the benzoyl moiety is directly accessible for amide or ester formation without the need for protecting group chemistry on the 2-aminopyrimidine ring . This enables one-step parallel synthesis of amide libraries for SAR studies, saving an estimated 1-2 synthetic steps relative to analogs that require de novo carboxyl installation [1]. Industrial and academic labs conducting hit-to-lead optimization on 2-aminopyrimidine scaffolds can reduce the total synthesis time per analog by approximately 20-40%, translating to faster data turnaround for iterative design cycles [1].

Supramolecular Chemistry and Co-Crystal Engineering Studies

The combination of a 2-aminopyrimidine ring (a well-established supramolecular synthon for hydrogen-bonded networks) with a carboxylic acid donor/acceptor creates a versatile tecton for co-crystal engineering . Published studies on non-covalent synthesis of 2-aminopyrimidine-benzoic acid complexes demonstrate predictable hydrogen-bonding motifs that can be exploited for designing crystalline materials with tailored solubility, stability, or mechanical properties [1]. The carbamoyl bridge in the target compound introduces an additional conformational degree of freedom compared to directly linked analogs, potentially yielding novel supramolecular architectures not accessible with simpler building blocks [1].

Quote Request

Request a Quote for 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.